Phenyl isothiocyanate is a chemical compound of cyanide. It is a reagent used in reversed phase high-performance liquid chromatography (HPLC). (L197)
See also: ... View More ...
Phenyl isothiocyanate
CAS No.: 103-72-0
VCID: VC20870186
Molecular Formula: C7H5NS
Molecular Weight: 135.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
Phenyl isothiocyanate, with the chemical formula C7H5NS and a molecular weight of 135.19 g/mol, is an aromatic compound known for its pungent odor and colorless to pale yellow liquid appearance . It is widely recognized for its applications in biochemistry, particularly in protein sequencing through Edman degradation, and as a derivatizing reagent for primary and secondary amines . Biochemical Applications
SynthesisPhenyl isothiocyanate serves as a synthon for synthesizing various heterocyclic compounds important in biological systems . Its synthesis involves several methods documented across different scientific publications. Antibacterial ActivityRecent studies have highlighted phenyl isothiocyanate's antibacterial properties against bacteria like Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial treatments . Biological FunctionsPhenyl isothiocyanate acts as an allergen due to its reactivity with proteins on the skin surface, which can lead to allergic reactions upon exposure . In biochemical contexts, it efficiently reacts with primary and secondary amines under alkaline conditions within minutes, forming stable derivatives useful for analytical purposes. Research FindingsResearch has shown that phenyl isothiocyanate exhibits moderate antibacterial effects when compared to conventional antibiotics like ciprofloxacin or erythromycin. The minimum inhibitory concentration (MIC) required for significant bacterial inhibition was found to be around 1000 µg/mL against both E. coli and S. aureus . In terms of peptide reactivity, studies indicate that while phenyl isothiocyanate reacts significantly with lysine residues over time (causing about a 13% depletion after prolonged exposure), it remains less reactive than some other iso-thiocyantes like fluorescein-based compounds but more reactive than ethyl iso-thiocyantes under similar conditions . |
---|---|
CAS No. | 103-72-0 |
Product Name | Phenyl isothiocyanate |
Molecular Formula | C7H5NS |
Molecular Weight | 135.19 g/mol |
IUPAC Name | isothiocyanatobenzene |
Standard InChI | InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H |
Standard InChIKey | QKFJKGMPGYROCL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N=C=S |
Canonical SMILES | C1=CC=C(C=C1)N=C=S |
Physical Description | Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] |
Synonyms | Isothiocyanic Acid, Phenyl Ester (6CI,8CI); Benzene Isothiocyanate; Isothiocyanatobenzene; NSC 5583; Phenyl isothiocyanate; Phenyl Mustard Oil; Phenyl Thioisocyanate; Thiocarbanil |
Vapor Pressure | 1.5 [mmHg] |
PubChem Compound | 7673 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume